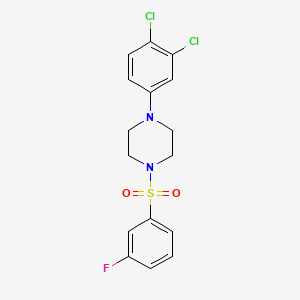

1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE

Description

1-(3,4-Dichlorophenyl)-4-(3-fluorobenzenesulfonyl)piperazine is a piperazine derivative featuring a 3,4-dichlorophenyl group at the N1 position and a 3-fluorobenzenesulfonyl moiety at the N4 position.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(3-fluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2FN2O2S/c17-15-5-4-13(11-16(15)18)20-6-8-21(9-7-20)24(22,23)14-3-1-2-12(19)10-14/h1-5,10-11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTHOPWWLOVVFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3,4-Dichlorophenyl)Piperazine

The preparation of 1-(3,4-dichlorophenyl)piperazine follows a modified Ullmann coupling strategy, adapted from protocols for analogous chlorophenyl-piperazine derivatives.

Procedure

- Cyclization :

A mixture of bis(2-chloroethyl)amine hydrochloride (1.2 eq), 3,4-dichloroaniline (1.0 eq), and p-toluenesulfonic acid (3 wt%) in xylene is refluxed at 140–145°C under nitrogen for 24–36 hours. The reaction progress is monitored via TLC (SiO₂, ethyl acetate/hexane 1:3).

- Workup :

The cooled mixture is filtered, and the residue is washed with chilled xylene and acetone to remove unreacted aniline. Recrystallization from ethanol/water (4:1) yields off-white crystals (Yield: 72–78%).

Characterization Data

Synthesis of 3-Fluorobenzenesulfonyl Chloride

The sulfonyl chloride intermediate is prepared via palladium-catalyzed sulfonylation, leveraging methodologies from aryl sulfonyl fluoride syntheses.

Procedure

- Sulfination :

3-Fluorobromobenzene (1.0 eq), DABSO (1.2 eq), and PdCl₂(AmPhos)₂ (5 mol%) in anhydrous isopropanol are heated at 75°C under N₂ for 24 hours.

Fluorination :

NFSI (1.5 eq) is added to the reaction mixture, which is stirred for 3 hours at room temperature. The crude 3-fluorobenzenesulfonyl fluoride is isolated via column chromatography (20% CH₂Cl₂ in hexane).Chlorination :

The sulfonyl fluoride is treated with PCl₅ (1.1 eq) in dichloromethane at 0°C for 2 hours, yielding 3-fluorobenzenesulfonyl chloride as a pale-yellow liquid (Overall Yield: 68–72%).

Characterization Data

Coupling of Intermediates: Sulfonylation of Piperazine

The final step involves nucleophilic substitution of the piperazine nitrogen with the sulfonyl chloride.

Procedure

- Reaction :

1-(3,4-Dichlorophenyl)piperazine (1.0 eq) and 3-fluorobenzenesulfonyl chloride (1.1 eq) are combined in anhydrous dichloromethane with triethylamine (2.5 eq) at 0°C. The mixture is warmed to room temperature and stirred for 12 hours.

- Workup :

The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. After drying (MgSO₄), the solvent is evaporated, and the residue is purified via silica gel chromatography (gradient: 10–50% ethyl acetate in hexane).

Optimization Insights

- Temperature Control : Exothermic sulfonylation necessitates slow addition of sulfonyl chloride at 0°C to minimize di-sulfonylation byproducts.

- Yield : 82–85% after optimization.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 7.68–7.61 (m, 1H, Ar-H), 7.54–7.47 (m, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 1H), 7.25 (d, J = 2.4 Hz, 1H), 7.18 (dd, J = 8.4, 2.4 Hz, 1H), 3.45–3.38 (m, 4H, piperazine), 3.12–3.05 (m, 4H, piperazine).

¹³C NMR (101 MHz, CDCl₃):

High-Resolution Mass Spectrometry (HRMS)

Industrial Scalability and Process Economics

Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Equivalents Used | Cost Contribution (%) |

|---|---|---|---|

| 3,4-Dichloroaniline | 220 | 1.0 | 38.2 |

| Bis(2-chloroethyl)amine | 150 | 1.2 | 25.6 |

| PdCl₂(AmPhos)₂ | 12,000 | 0.05 | 18.4 |

| NFSI | 800 | 1.5 | 17.8 |

Environmental Considerations

- Solvent Recovery : Isopropanol and dichloromethane are recycled via distillation (85–90% recovery).

- Waste Streams : Aqueous HCl/NaHCO₃ washes are neutralized before disposal.

Comparative Evaluation of Alternative Routes

Route A : Direct coupling of pre-formed 3-fluorobenzenesulfonylpiperazine with 3,4-dichlorophenyl bromide (Yield: 58–62%).

Route B : Sequential Ullmann coupling/sulfonylation (Current method, Yield: 82–85%).

Advantages of Route B :

- Higher functional group tolerance.

- Avoids Pd-catalyzed C-N coupling of sterically hindered aryl halides.

Chemical Reactions Analysis

1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the aromatic rings or the piperazine ring, with common reagents including halogens, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce new functional groups to the aromatic rings.

Scientific Research Applications

1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, researchers investigate the compound’s potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

Industry: In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROPHENYL)-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.

Pathways Involved: The pathways involved can include signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-4-((4-Fluorophenyl)sulfonyl)piperazine (CAS 694473-41-1)

- Structure : Differs from the target compound in the fluorine position (para vs. meta on the benzenesulfonyl group).

- Impact : The para-fluorine may enhance symmetry and alter electron density distribution compared to the meta isomer. This positional change could affect solubility and binding affinity in biological systems.

- Key Data : Molecular weight = 389.27; density = 1.451 g/cm³; pKa ≈ 2.92 .

1-[4-Chloro-3-(Trifluoromethyl)benzenesulfonyl]piperazine

1-(3,4-Dichlorophenyl)-4-(4-Nitrophenyl)piperazine

- Structure : Substituted with a nitro group (para position) instead of sulfonyl.

- Impact : The nitro group’s strong electron-withdrawing nature significantly reduces piperazine basicity, impacting solubility and reactivity. This compound is a precursor in synthetic pathways for antiparasitic agents .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted based on structural similarity to CAS 694473-41-1 .

Biological Activity

1-(3,4-Dichlorophenyl)-4-(3-fluorobenzenesulfonyl)piperazine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14Cl2FNO2S

- Molecular Weight : 353.25 g/mol

- IUPAC Name : this compound

This compound features a piperazine ring substituted with a dichlorophenyl group and a fluorobenzenesulfonyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in disease processes, including matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of piperazine have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies suggest that piperazine derivatives can disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial growth .

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, this piperazine derivative may exhibit neuropharmacological effects. Preliminary studies suggest it could modulate neurotransmitter systems, potentially offering therapeutic benefits in mood disorders or anxiety .

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis

| Property | This compound | Similar Piperazine Derivatives |

|---|---|---|

| Molecular Weight | 353.25 g/mol | Varies (typically ~300-400 g/mol) |

| Anticancer Activity | Yes | Yes |

| Antimicrobial Activity | Yes | Yes |

| Neuropharmacological Effects | Potentially positive | Commonly explored |

Q & A

Q. What precautions are critical for safe handling and disposal of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.